molecular formula C8H5ClF3NO B1348960 2-chloro-N-(2,3,4-trifluorophenyl)acetamide CAS No. 243644-03-3

2-chloro-N-(2,3,4-trifluorophenyl)acetamide

Cat. No.: B1348960
CAS No.: 243644-03-3
M. Wt: 223.58 g/mol
InChI Key: AZIDVVHPGTUFEB-UHFFFAOYSA-N
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Description

Chemical Structure: 2-Chloro-N-(2,3,4-trifluorophenyl)acetamide (CAS: 243644-03-3) is a chloroacetamide derivative with the molecular formula C₈H₅ClF₃NO and a molecular weight of 223.58 g/mol . It features a trifluorophenyl group substituted at the 2,3,4-positions, which imparts significant electron-withdrawing effects and influences its reactivity.

Applications: This compound is primarily utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of anticancer agents. For example, derivatives of this compound demonstrated cytotoxic activity against Caco-2 cells (IC₅₀: 1.8 µM) in MTT assays . Its structural versatility allows for modifications at the acetamide and aryl positions to optimize biological activity.

Properties

IUPAC Name

2-chloro-N-(2,3,4-trifluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF3NO/c9-3-6(14)13-5-2-1-4(10)7(11)8(5)12/h1-2H,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIDVVHPGTUFEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1NC(=O)CCl)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352837
Record name 2-chloro-N-(2,3,4-trifluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243644-03-3
Record name 2-chloro-N-(2,3,4-trifluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,3,4-trifluorophenyl)acetamide typically involves the reaction of 2,3,4-trifluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the process may involve additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,3,4-trifluorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-chloro-N-(2,3,4-trifluorophenyl)acetamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,3,4-trifluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .

Comparison with Similar Compounds

Herbicidal Chloroacetamides

  • Acetochlor (CAS: 34256-82-1):
    • Structure : 2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide.
    • Applications : Pre-emergent herbicide used in crop protection.
    • Key Differences : The ethoxymethyl and ethyl-methylphenyl substituents enhance soil persistence but reduce selectivity compared to the trifluorophenyl group in the target compound. Metabolism studies in human liver microsomes reveal dechlorination and oxidation pathways, distinct from pharmaceutical derivatives .

Anticancer Derivatives

  • 2-Chloro-N-{5-[2-(4-Methoxyphenyl)-Pyridin-3-yl]-[1,3,4]Thiadiazol-2-yl}-Acetamide: Structure: Incorporates a thiadiazole-pyridine hybrid scaffold. Applications: Exhibits cytotoxicity against HepG2, PANC-1, and Caco-2 cell lines.

Crystallographically Characterized Analogues

  • 2-(4-Chlorophenyl)-N-(3,4-Difluorophenyl)Acetamide :
    • Structure : Features 4-chlorophenyl and 3,4-difluorophenyl groups.
    • Properties : Dihedral angle of 65.2° between aromatic rings influences crystal packing via N–H⋯O hydrogen bonds. The reduced fluorine substitution (vs. 2,3,4-trifluoro) lowers electron-withdrawing effects, altering solubility and reactivity .

Lipophilicity-Modified Derivatives

  • 2-Chloro-N-[2-(Trifluoromethoxy)Phenyl]Acetamide (CAS: 656227-27-9):
    • Structure : Trifluoromethoxy substituent at the phenyl 2-position.
    • Properties : Higher molecular weight (253.60 g/mol) and lipophilicity (XLogP3 = 3) compared to the target compound. These traits may enhance membrane permeability but reduce aqueous solubility .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications Distinctive Properties
2-Chloro-N-(2,3,4-trifluorophenyl)acetamide C₈H₅ClF₃NO 223.58 2,3,4-Trifluorophenyl Anticancer intermediates High purity, used in MTT assays
Acetochlor C₁₄H₂₀ClNO₂ 269.77 Ethoxymethyl, ethyl-methylphenyl Herbicide Metabolized via dechlorination
2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide C₁₄H₁₀ClF₂NO 293.68 4-Chlorophenyl, 3,4-difluorophenyl Structural studies Dihedral angle 65.2°, hydrogen bonding
2-Chloro-N-[2-(trifluoromethoxy)phenyl]acetamide C₉H₇ClF₃NO₂ 253.60 2-Trifluoromethoxyphenyl Research chemical XLogP3 = 3, high lipophilicity
N-(2,3,5-Trichloro-4-hydroxyphenyl)acetamide C₈H₅Cl₃NO₂ 265.49 2,3,5-Trichloro-4-hydroxyphenyl Photodegradation product Increased acidity due to hydroxyl group

Research Findings and Mechanistic Insights

  • Electron-Withdrawing Effects : The 2,3,4-trifluorophenyl group in the target compound enhances electrophilicity at the chloroacetamide moiety, facilitating nucleophilic substitution reactions in drug synthesis . This contrasts with herbicidal chloroacetamides like acetochlor, where bulky substituents hinder reactivity but improve soil adhesion .
  • Biological Activity : Derivatives of this compound show superior cytotoxicity compared to analogues with fewer fluorine atoms (e.g., 3,4-difluorophenyl derivatives), likely due to enhanced metabolic stability and target binding .
  • Synthetic Challenges: The trifluorophenyl group’s steric hindrance can lead to unexpected byproducts, as seen in alkylation reactions with chrysin, where chromenyl phenoxyacetamide derivatives formed instead of the expected products .

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